molecular formula C7H6N2O2S2 B130048 Holomycin CAS No. 488-04-0

Holomycin

Cat. No. B130048
CAS RN: 488-04-0
M. Wt: 214.3 g/mol
InChI Key: HBUNPJGMNVQSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Properties and Mode of Action

Holomycin is a broad-spectrum antibiotic belonging to the pyrrothine class, which has shown effectiveness against various gram-positive and gram-negative bacteria, excluding Enterobacter cloacae, Morganella morganii, and Pseudomonas aeruginosa. It does not affect eukaryotic microorganisms like Saccharomyces cerevisiae and Candida kefyr. The mode of action of this compound appears to be through the rapid inhibition of RNA synthesis in bacterial cells, potentially by directly inhibiting DNA-dependent RNA polymerase, as suggested by studies on Escherichia coli. This inhibition may occur at the level of RNA chain elongation, although this compound's effect on RNA polymerase is only observed at higher concentrations than those needed to inhibit bacterial growth, indicating that this compound might act as a prodrug that requires cellular conversion to an active species .

Synthesis Analysis

The biosynthesis of this compound involves a non-ribosomal peptide synthetase that activates cysteine, followed by a series of reduction steps facilitated by flavoproteins. The intermediate is then cyclized by a thiol oxidase and further modified by acylation. Mutants of Streptomyces clavuligerus with disruptions in genes related to clavulanic acid biosynthesis have been shown to produce varying amounts of this compound, suggesting a possible cross-regulation between the biosynthesis pathways of this compound and clavulanic acid. An assay for this compound synthetase, which forms this compound from holothin using acetyl coenzyme A, has been developed, and the enzyme activities correlate with this compound production levels .

Molecular Structure Analysis

This compound contains a chromophore formed by two heterocycles, one of which carries a disulfide bridge. The intramolecular disulfide bridge is constructed from an acyclic ene-dithiol at a late stage in the biosynthetic pathway by the enzyme HlmI, a thioredoxin oxidoreductase-like enzyme. HlmI, which is bound to flavin adenine dinucleotide (FAD), catalyzes the conversion of reduced this compound to this compound using O2 as a cosubstrate. This enzyme is also implicated in self-protection during this compound biosynthesis .

Chemical Reactions Analysis

The total synthesis of this compound has been achieved through reactions involving 3-hydroxy-2-oxo-2,5-dihydrofuran derivatives with ammonia and primary amines, leading to 3-pyrrolin-2-one derivatives. Further reactions with chloranil or DDQ yield intermediates used in the synthesis of this compound. These synthetic approaches provide a pathway for the production of this compound and related compounds .

Physical and Chemical Properties Analysis

This compound is a dithiolopyrrolone antibiotic with a unique 5,5-bicyclic ring structure featuring an N-acylated aminopyrrolone fused to a cyclic ene-disulfide. It is a broad-spectrum antibiotic with reported antitumoral activity, acting in vivo on RNA synthesis. The molecule is modified intracellularly by methylation and formation of heterodimers as a self-protection mechanism by the producing strains. The identification of the biosynthetic gene cluster for this compound and its heterologous expression in Streptomyces albus has facilitated the study of its biosynthesis and potential for creating new hybrid compounds with enhanced activity and reduced toxicity .

Relevant Case Studies

In the context of this compound's application and resistance mechanisms, the fish pathogen Yersinia ruckeri has been identified as a this compound producer. The this compound gene cluster was characterized, and the presence of the gene hom12 was found to be crucial for this compound resistance. Hom12, an RNA methyltransferase, is believed to methylate RNA to reduce the cytotoxic effects of this compound during its production, providing a self-resistance mechanism for the producing organism .

Safety and Hazards

Holomycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Holomycin might be a lead molecule for the production of new hybrid compounds with higher activity and lower toxicity . Future studies on the exact RNA substrate of Hom12 and the relationship between such RNA species and RNA polymerase will shed light on the in vitro reconstitution of the mode of action of this compound .

Mechanism of Action

Target of Action

Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics, primarily targets RNA polymerase . RNA polymerase is a crucial enzyme in the process of transcription, where it synthesizes RNA from a DNA template. This compound’s interaction with RNA polymerase disrupts this process, leading to the inhibition of protein synthesis . Additionally, this compound has been found to have a high affinity for metal ions , especially zinc , and can inhibit a subset of zinc-dependent metalloenzymes .

Mode of Action

This compound acts as an intracellular metallophore . It is reductively activated, and the reduced form of this compound chelates zinc with high affinity . This interaction with zinc ions disrupts the normal function of zinc-dependent metalloenzymes, including RNA polymerase . This disruption leads to the inhibition of RNA synthesis, thereby halting protein production and affecting the growth and survival of the bacteria .

Biochemical Pathways

The biosynthesis of this compound involves a cysteine-activating non-ribosomal peptide synthetase followed by four reduction steps by a set of four different flavoproteins . The intermediate is then cyclized by a thiol oxidase and modified by acylation . This process results in the formation of this compound’s unique dithiolopyrrolone structure .

Pharmacokinetics

It is known that this compound is modified intracellularly by the producer strains by methylation and formation of heterodimers as a way of self-protection . This suggests that this compound may undergo significant metabolic transformations within the bacterial cell, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of RNA synthesis, which leads to the cessation of protein production . This disrupts the normal functioning of the bacterial cell, leading to its death . This compound is a broad-spectrum antibiotic and has been reported to have antitumoral properties .

Action Environment

Environmental factors can influence the action of this compound. For instance, zinc starvation has been found to be essential for both this compound production and biofilm formation . Furthermore, this compound has been found to enhance biofilm formation in the producer, Photobacterium galatheae S2753 , suggesting that the presence of this compound may influence the bacterial community structure in the environment .

properties

IUPAC Name

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUNPJGMNVQSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197605
Record name Holomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

488-04-0
Record name Holomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Holomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Holomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOLOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Holomycin
Reactant of Route 2
Reactant of Route 2
Holomycin
Reactant of Route 3
Reactant of Route 3
Holomycin
Reactant of Route 4
Holomycin
Reactant of Route 5
Holomycin
Reactant of Route 6
Reactant of Route 6
Holomycin

Q & A

Q1: What is the primary mechanism of action of holomycin?

A1: While initially thought to primarily inhibit RNA synthesis [, ], recent research suggests this compound exerts its antimicrobial activity by disrupting bacterial metal homeostasis, particularly by sequestering intracellular Zn2+ ions. [, , ]

Q2: How does this compound's metal chelation activity affect bacterial cells?

A2: Reduced this compound exhibits high affinity for metal ions like Zn2+ [], disrupting the function of essential metalloenzymes [, , , ] such as class II fructose bisphosphate aldolase [] and potentially impacting cellular glucose utilization, RNA synthesis, and respiration. []

Q3: Does this compound affect any specific metalloenzymes?

A3: Yes, in addition to bacterial enzymes, research has shown that this compound inhibits metallo-β-lactamases, which are major contributors to carbapenem resistance. [] It achieves this by removing the active site zinc. []

Q4: Does this compound target RNA polymerase as previously thought?

A4: While early studies proposed RNA polymerase as the primary target [, ], recent research suggests that its inhibition is likely a secondary effect resulting from the disruption of metal homeostasis and subsequent inhibition of metalloenzymes involved in RNA synthesis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C8H8N2O3S2 and a molecular weight of 244.28 g/mol. []

Q6: What spectroscopic data are available for characterizing this compound?

A6: Researchers commonly employ various spectroscopic techniques to characterize this compound, including (ESI-MS), (EI-MS), 1H-NMR, 13C-NMR, and APTNMR. [, ] X-ray crystallography has also been utilized to confirm its structure. []

Q7: How does the structure of this compound relate to its activity?

A7: The unique cyclic ene-disulfide moiety of this compound is crucial for its antimicrobial activity. [, ] Modifications to this core structure, particularly the disulfide bond, can significantly impact its potency and potentially lead to the discovery of new antibiotic agents. [, ]

Q8: What is the significance of the N-methyl group in thiolutin compared to this compound?

A8: Thiolutin, a closely related dithiolopyrrolone, possesses an N-methyl group at the endocyclic amide, which is absent in this compound. This seemingly minor structural difference is responsible for thiolutin's antifungal activity, which this compound lacks. []

Q9: How is this compound biosynthesized?

A10: The this compound biosynthetic pathway involves a series of enzymatic reactions encoded by a gene cluster. Key enzymes include a nonribosomal peptide synthetase (NRPS) for assembling the initial peptide precursor, flavin-dependent oxidoreductases for oxidative modifications, and an acyltransferase for the final acylation step. [, ]

Q10: Can this compound production be influenced by environmental factors?

A11: Yes, studies have shown that this compound production in Photobacterium galatheae is enhanced when grown on chitin compared to other carbon sources. [] This suggests a potential ecological role for this compound during chitin colonization in marine environments. []

Q11: Are there any genetic manipulations that can enhance this compound production?

A12: Yes, researchers have successfully employed adaptive laboratory evolution to create Streptomyces clavuligerus mutants that overproduce this compound. [] These mutants lost the large plasmid pSCL4 and acquired specific single nucleotide polymorphisms, highlighting the potential for genetic engineering in enhancing this compound production. []

Q12: What are the known resistance mechanisms against this compound?

A13: One identified mechanism involves an RNA methyltransferase (Hom12) employed by Yersinia ruckeri. [] This enzyme methylates specific RNA targets, reducing this compound's cytotoxic effects and conferring self-resistance during its production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.